8-Chloroimidazo[1,2-a]pyrazine hydrobromide is a chemical compound with the molecular formula and a molecular weight of approximately 153.57 g/mol. It is classified as a heterocyclic compound, specifically an imidazo-pyrazine derivative, which contains both nitrogen and chlorine atoms in its structure. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of antibacterial agents and other pharmaceutical applications.
The synthesis of 8-chloroimidazo[1,2-a]pyrazine hydrobromide can be achieved through several methods. One notable method involves the reaction of halo-products with N,N-dimethyl-m-phenylenediamine in the presence of a base such as N-ethyl-N,N-diisopropylamine. The reaction typically occurs in a solvent like N-methylpyrrolidin-2-one at elevated temperatures (around 160°C) for an extended period (18 hours). The yield of this process can reach up to 77%, indicating a relatively efficient synthesis pathway .
The molecular structure of 8-chloroimidazo[1,2-a]pyrazine hydrobromide features a fused ring system consisting of an imidazole ring and a pyrazine ring. The chlorine atom is substituted at the 8-position of the imidazole ring.
8-Chloroimidazo[1,2-a]pyrazine hydrobromide can participate in various chemical reactions typical for heterocyclic compounds. It can undergo nucleophilic substitutions due to the presence of the chlorine atom, which can be replaced by various nucleophiles under appropriate conditions.
The mechanism of action of 8-chloroimidazo[1,2-a]pyrazine hydrobromide primarily relates to its antibacterial properties. It is believed to inhibit bacterial growth by targeting specific enzymatic pathways or disrupting cellular processes essential for bacterial survival.
The physical and chemical properties of 8-chloroimidazo[1,2-a]pyrazine hydrobromide are critical for its application in scientific research.
8-Chloroimidazo[1,2-a]pyrazine hydrobromide has significant potential in various scientific fields:
The industrial-scale production of 8-chloroimidazo[1,2-a]pyrazine hydrobromide relies on meticulously optimized multi-step sequences that ensure reproducibility and purity. The most established route begins with 2-amino-3-bromo-5-methylpyrazine as the foundational building block, synthesized through regioselective bromination of commercially available 2-amino-5-methylpyrazine using N-bromosuccinimide (NBS) in ethanol at ambient temperature. This critical first step achieves exceptional regioselectivity (>90% yield) due to the strong directing effect of the amino group, positioning the bromine atom exclusively ortho to the amino functionality [4].
The subsequent cyclization to form the imidazo[1,2-a]pyrazine core employs acyl bromide intermediates under mild conditions. Phenacyl bromides, synthesized via copper bromide-mediated bromination of acetophenones in ethyl acetate, react with 2-amino-3-bromo-5-methylpyrazine in acetone at room temperature. This facilitates nucleophilic displacement followed by spontaneous cyclodehydration, yielding 6-methyl-8-bromo-2-substituted-imidazo[1,2-a]pyrazine intermediates. The 8-bromo substituent serves as the pivotal handle for introducing the chloro group via nucleophilic aromatic substitution (SNAr). Heating with ammonium chloride in dimethylformamide (DMF) at 120°C displaces bromide with chloride, generating the 8-chloroimidazo[1,2-a]pyrazine free base. This SNAr step typically achieves 75-85% conversion efficiency, with purity maintained above 95% by HPLC [3] [4].
Table 1: Key Steps in Multi-Step Synthesis of 8-Chloroimidazo[1,2-a]pyrazine Free Base
Step | Reaction | Reagents/Conditions | Key Intermediate | Yield (%) | Purity (%) |
---|---|---|---|---|---|
1 | Regioselective Bromination | NBS, EtOH, rt, 4h | 2-Amino-3-bromo-5-methylpyrazine | 90-92 | >98 |
2 | Cyclization | Acyl bromide, acetone, rt, 12h | 6-Methyl-8-bromo-2-substituted-imidazo[1,2-a]pyrazine | 85-88 | >95 |
3 | Chlorination | NH₄Cl, DMF, 120°C, 8h | 8-Chloro-6-methyl-2-substituted-imidazo[1,2-a]pyrazine | 75-85 | >95 |
The final hydrobromide salt formation involves dissolving the free base in hot ethanol followed by stoichiometric addition of hydrobromic acid (HBr, 48% aq.). Controlled cooling induces crystallization of the target compound as a monohydrate, with isolated yields of 80-90% and chemical purity exceeding 99% by NMR [3]. This sequence exemplifies the balance between functional group tolerance, regiochemical control, and scalability required for pharmaceutical manufacturing.
Catalytic methods offer streamlined access to the imidazo[1,2-a]pyrazine core, significantly reducing synthetic steps compared to traditional linear approaches. A breakthrough involves iodine-catalyzed multicomponent reactions (MCRs) that construct the heterocyclic scaffold in a single pot. This efficient methodology combines 2-aminopyrazine, aryl aldehydes (electron-deficient aldehydes preferred), and tert-butyl isocyanide in ethanol, catalyzed by 5 mol% molecular iodine (I₂) at room temperature [5]. The reaction proceeds via initial in situ formation of an aryl aldimine from the aldehyde and 2-aminopyrazine, followed by nucleophilic attack of isocyanide. Iodine catalyzes a formal [4+1] cycloaddition, yielding 3-amino-8-chloroimidazo[1,2-a]pyrazines directly in exceptional yields (up to 98% under optimized conditions). The catalytic cycle benefits from iodine's ability to activate the imine carbon toward nucleophilic addition while facilitating proton transfers, all while operating under mild, metal-free conditions [5].
Table 2: Optimization of Iodine-Catalyzed MCR for Imidazo[1,2-a]pyrazines
Catalyst (5 mol%) | Solvent | Time (h) | Yield (%) | Advantage/Limitation |
---|---|---|---|---|
I₂ | Ethanol | 5 | 98 | Optimal: High yield, product precipitates, easy filtration |
I₂ | Methanol | 15 | 85 | Slower kinetics, requires concentration |
I₂ | Water | 24 | 80 | Moderate yield, solubility issues |
I₂ | Acetonitrile | 30 | 57 | Poor solubility, low yield |
FeCl₃ | Ethanol | 24 | 25 | Inefficient catalyst |
No catalyst | Ethanol | 24 | 0 | No reaction |
This catalytic route demonstrates significant advantages:
The conversion of 8-chloroimidazo[1,2-a]pyrazine free base to its hydrobromide salt is critical for enhancing physicochemical properties crucial to pharmaceutical applications, including solubility, crystallinity, stability, and processability. Solvent selection profoundly impacts salt purity, crystal morphology, and hydration state. Studies demonstrate that anhydrous ethanol is the optimal solvent for dissolution of the free base due to its excellent solvating power and moderate polarity. Subsequent addition of hydrobromic acid (48% aqueous) is performed at 50-60°C to ensure complete protonation. Anti-solvent crystallization is then employed by controlled addition of diethyl ether, which significantly reduces the solubility of the hydrobromide salt, inducing the formation of fine crystals. This ethanol/ether system produces the monohydrate form with consistent stoichiometry (confirmed by Karl Fischer titration) and high bulk density (>0.45 g/cm³), favorable for downstream processing like tablet compression. Alternative solvents like isopropanol yield solvates that are difficult to desolvate, while acetonitrile results in unstable amorphous solids prone to deliquescence [3] [4].
Counterion selection involves balancing multiple factors:
Table 3: Solvent and Counterion Optimization for Hydrobromide Salt Formation
Parameter | Option 1 (Optimal) | Option 2 | Option 3 | Impact on API Quality |
---|---|---|---|---|
Solvent System | Ethanol + Ether (anti-solvent) | Isopropanol | Acetonitrile | Optimal: Monohydrate, free-flowing crystals, high bulk density. Alternatives: Solvates or unstable amorphous forms. |
Acid Source | HBr (48% aq., 1.05 eq.) | NaBr in H₂O/Acetone | HBr gas in THF | Optimal: High purity, stoichiometric control. NaBr risks hydration; HBr gas requires specialized handling. |
Crystallization Temp | 0-5°C | Room Temp | -20°C | Optimal: Controls crystal size, minimizes inclusion of mother liquor impurities. Higher temp gives larger, harder crystals; lower temp gives fines. |
Drying Conditions | Vacuum, 40°C, 12h | Fluid Bed Drying | Air Drying | Optimal: Efficient removal of EtOH/ether/H₂O to achieve <0.5% residual solvents. Air drying insufficient. |
Process optimization focuses on achieving the monohydrate form, which exhibits superior stability under accelerated storage conditions (40°C/75% RH for 3 months) compared to anhydrous or higher hydrates. Critical process parameters include cooling rate (0.5°C/min post HBr addition), stirring speed (200-300 rpm), and final slurry aging time (1 hour), which collectively ensure uniform crystal size distribution (D90 < 100 µm) and facilitate efficient filtration and washing with cold ether to remove residual HBr and organic impurities [3] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7